(9R,11S,14S,16R,17R)-6,6,9-trifluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one
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Overview
Description
The compound (9R,11S,14S,16R,17R)-6,6,9-trifluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one is a synthetic organic molecule. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their complex polycyclic structures and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9R,11S,14S,16R,17R)-6,6,9-trifluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one involves multiple steps, including fluorination, hydroxylation, and acetylation reactions. The starting materials typically include cyclopenta[a]phenanthrene derivatives, which undergo specific functional group modifications under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential effects on cellular processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its biological activity may make it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.
Industry
In industry, the compound is used in the development of new materials and products. Its unique properties can be leveraged to create advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopenta[a]phenanthrene derivatives with varying functional groups. Examples include:
- (8S,9S,10R,11S,13S,14S,17S)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one .
- (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-((furan-2-carbonyl)oxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta phenanthrene-17-carboxylic acid .
Uniqueness
The uniqueness of (9R,11S,14S,16R,17R)-6,6,9-trifluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one lies in its trifluoromethyl groups and specific stereochemistry. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H27F3O5 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
6,6,9-trifluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H27F3O5/c1-11-6-13-14-8-20(23,24)15-7-12(27)4-5-18(15,2)21(14,25)16(28)9-19(13,3)22(11,30)17(29)10-26/h4-5,7,11,13-14,16,26,28,30H,6,8-10H2,1-3H3 |
InChI Key |
QVTPFMPYKMLGGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)(F)F |
Origin of Product |
United States |
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